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Compound of Interest

Compound Name: 1-Propylcyclohexanol

Cat. No.: B1594168 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Propylcyclohexanol (CAS No: 5445-24-9, Molecular Formula: C9H18O, Molecular Weight:

142.24 g/mol ).[1] The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data in a structured format, accompanied by detailed

experimental protocols. This information is crucial for the identification, characterization, and

quality control of 1-Propylcyclohexanol in research and development settings.

Spectroscopic Data
The following sections summarize the available spectroscopic data for 1-Propylcyclohexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Below are the available ¹³C NMR data and a predicted ¹H NMR spectrum for 1-
Propylcyclohexanol.

¹³C NMR Data

The ¹³C NMR spectrum of 1-Propylcyclohexanol was obtained on a Bruker WH-90

instrument.[1]
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Chemical Shift (δ) ppm Assignment

Data not explicitly provided in search results
Assignments would correspond to the 7 unique

carbon atoms in the molecule.

Note: Specific chemical shift values and their assignments were not available in the provided

search results. The table structure is provided as a template.

¹H NMR Data (Predicted)

Detailed experimental ¹H NMR data with explicit peak assignments for 1-Propylcyclohexanol
is not readily available in public databases. The following is a predicted spectrum based on the

known structure and typical chemical shift ranges for similar functional groups.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.4 s 1H -OH

~1.6 - 1.4 m 10H Cyclohexyl protons

~1.4 - 1.2 m 4H -CH₂- (propyl chain)

~0.9 t 3H -CH₃ (propyl chain)

Note: This is a predicted spectrum. Actual chemical shifts and multiplicities may vary. The

broadness of the cyclohexyl and propyl chain multiplets is due to complex spin-spin coupling.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The

FTIR spectrum of 1-Propylcyclohexanol was recorded on a Bruker IFS 85 instrument using a

robot-film technique.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1594168?utm_src=pdf-body
https://www.benchchem.com/product/b1594168?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Propylcyclohexanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch

~2930 Strong C-H stretch (aliphatic)

~1450 Medium C-H bend (CH₂)

~1150 Medium C-O stretch

Note: Specific peak values were not detailed in the search results. The provided values are

characteristic absorptions for alcohols.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 1-Propylcyclohexanol is
available from the MassBank of North America and the NIST Mass Spectrometry Data Center.

[1][2]

m/z Relative Intensity (%) Assignment

142 Low [M]⁺ (Molecular Ion)

124 Moderate [M - H₂O]⁺

99 High
[M - C₃H₇]⁺ (Loss of propyl

group)

81 Moderate [C₆H₉]⁺

57 High [C₄H₉]⁺

43 High [C₃H₇]⁺

Note: The fragmentation pattern is consistent with a tertiary alcohol, showing a weak molecular

ion peak and significant fragmentation through dehydration and alpha-cleavage.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
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NMR Spectroscopy
Sample Preparation:

Weigh approximately 20-50 mg of 1-Propylcyclohexanol into a clean, dry vial.

Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Cap the NMR tube securely.

¹H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Standard single-pulse experiment (e.g., zg30)

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 16 ppm

Data Processing: Apply a 0.3 Hz line broadening exponential function before Fourier

transformation. Phase and baseline correct the spectrum. Reference the spectrum to the

residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer

Solvent: CDCl₃
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Temperature: 298 K

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Data Processing: Apply a 1.0 Hz line broadening exponential function before Fourier

transformation. Phase and baseline correct the spectrum. Reference the spectrum to the

solvent peak of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and

allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a single drop of neat 1-Propylcyclohexanol onto the center of the ATR crystal.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS):

Sample Preparation: Prepare a dilute solution of 1-Propylcyclohexanol (e.g., 1 mg/mL) in a

volatile solvent such as dichloromethane or ethyl acetate.

GC Conditions:

Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm
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Inlet Temperature: 250 °C

Injection Volume: 1 µL

Split Ratio: 50:1

Carrier Gas: Helium at a constant flow of 1.0 mL/min

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10

°C/min, and hold for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Scan Range: m/z 40-400

Experimental Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis of 1-
Propylcyclohexanol.
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Spectroscopic Analysis Workflow for 1-Propylcyclohexanol
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Caption: Workflow for the spectroscopic analysis of 1-Propylcyclohexanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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